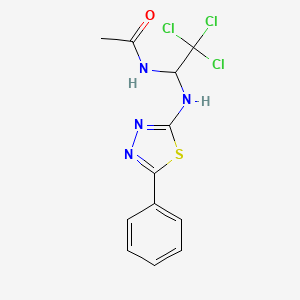

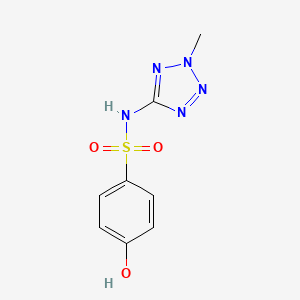

![molecular formula C21H16FN3O4 B2959383 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 1251598-23-8](/img/structure/B2959383.png)

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a benzodioxol group , an oxadiazol group, and a quinolinone group. Benzodioxol is a type of aromatic ether that is often found in pharmaceuticals and other organic compounds . Oxadiazol is a type of heterocyclic compound that contains an oxygen atom and two nitrogen atoms . Quinolinone is a type of heterocyclic compound that is often used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic groups. These groups would likely contribute to the overall polarity and reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the heteroatoms could influence its polarity .Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have shown significant antitumor activity. Specifically, novel compounds demonstrated broad-spectrum antitumor effects, outperforming the positive control 5-FU in potency against various cancer cell lines. This indicates the potential of 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one derivatives in cancer therapy through targeting different pathways, such as EGFR-TK and B-RAF kinase inhibition, which are crucial in melanoma and other cancers. The molecular docking studies provided insights into the mechanism of action, showing similar binding modes to known inhibitors, which supports their potential as effective antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Anti-HIV Properties

Research into novel quinolone derivatives featuring a 1,3,4-oxadiazole ring has revealed promising anti-HIV activity. Compounds with certain substituents showed good anti-HIV activity, highlighting the importance of the 1,3,4-oxadiazole ring as a metal-chelating component. Among these, a specific compound demonstrated reasonable cell-based antiviral activity without considerable cytotoxicity, suggesting potential for development as new anti-HIV agents. Docking studies have corroborated favorable binding to the active site of HIV integrase, laying the foundation for the design of more potent analogues (Niloofar Parizadeh et al., 2018).

Antimicrobial and Anticonvulsant Activities

A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized and showed significant antimicrobial and anticonvulsant activities. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, specific compounds demonstrated potent anticonvulsant activity, suggesting their potential in treating bacterial infections and epilepsy (A. Rajasekaran et al., 2013).

Antiviral and Cytotoxic Activities

The synthesis and evaluation of 2,3-disubstitutedquinazolin-4(3H)-ones showed distinct antiviral activity against Herpes simplex and vaccinia viruses. These findings suggest the potential of quinazoline derivatives in developing new antiviral agents, especially for treating infections caused by these viruses (P. Selvam et al., 2010).

Mechanism of Action

Target of action

The compound contains a 1,3-benzodioxol-5-yl moiety and a 1,2,4-oxadiazol-5-yl moiety. Compounds containing these moieties have been reported to exhibit activity against various targets, including enzymes like glycogen synthase kinase-3 beta .

Mode of action

For instance, some compounds cause cell cycle arrest and induce apoptosis in cancer cells .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For similar compounds, results can range from changes in cell growth to induction of cell death .

Future Directions

properties

IUPAC Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O4/c1-2-7-25-10-15(19(26)14-9-13(22)4-5-16(14)25)21-23-20(24-29-21)12-3-6-17-18(8-12)28-11-27-17/h3-6,8-10H,2,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNHKFXOAHNCMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

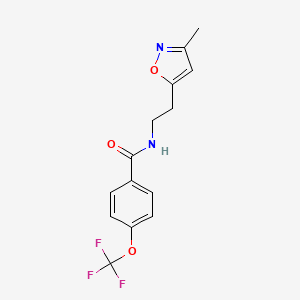

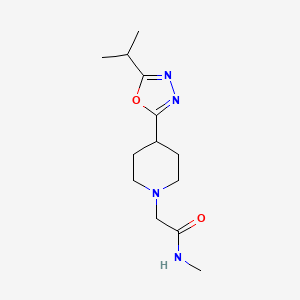

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2959301.png)

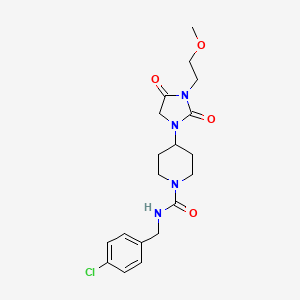

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2959302.png)

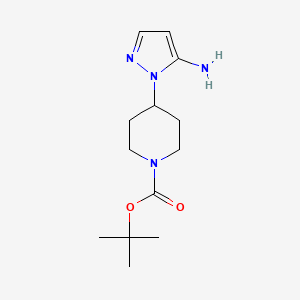

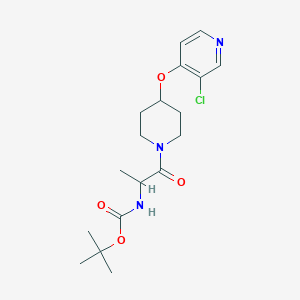

![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)

![4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2959313.png)

![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2959319.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide](/img/structure/B2959321.png)